

spectral data of 5-Chloro-6-methylpicolinaldehyde

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Compound of Interest

Compound Name: 5-Chloro-6-methylpicolinaldehyde

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An In-depth Technical Guide to the Spectral Data of **5-Chloro-6-methylpicolinaldehyde**

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of **5-Chloro-6-methylpicolinaldehyde** (CAS No: 137778-17-7), a key heterocyclic building block in medicinal chemistry and materials science.^[1] Due to the limited availability of public experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to present a detailed set of predicted spectral data. This guide is designed for researchers, scientists, and drug development professionals, offering insights into the structural elucidation of this molecule through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations herein are grounded in fundamental chemical principles to ensure scientific integrity and provide a reliable reference for quality control and characterization.

Introduction and Molecular Structure Analysis

5-Chloro-6-methylpicolinaldehyde, with the molecular formula C_7H_6ClNO , is a substituted pyridine derivative.^{[1][2]} Its structure features a pyridine ring substituted with a chloro group at position 5, a methyl group at position 6, and a formyl (aldehyde) group at position 2. The strategic placement of these functional groups—an electron-withdrawing aldehyde and chloro group, and an electron-donating methyl group—creates a unique electronic environment that dictates its reactivity and is reflected in its spectral properties.

Accurate spectral characterization is paramount for verifying the identity, purity, and stability of such compounds used in synthesis and drug development pipelines. This guide provides the expected spectral data to serve as a benchmark for researchers synthesizing or utilizing this molecule.

Molecular Structure

Figure 1: 2D structure of **5-Chloro-6-methylpicolinaldehyde**.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The predicted IR spectrum of **5-Chloro-6-methylpicolinaldehyde** is dominated by absorptions from the aldehyde group and the substituted aromatic ring.

Causality Behind Predictions:

- **C=O Stretch:** The aldehyde carbonyl (C=O) stretch is one of the most intense and diagnostic peaks. For aromatic aldehydes, this peak typically appears around 1700-1710 cm^{-1} .^[3] The conjugation with the pyridine ring slightly lowers the frequency compared to a saturated aliphatic aldehyde (1720-1730 cm^{-1}).^[4]
- **Aldehyde C-H Stretch:** A characteristic feature of aldehydes is the C-H bond stretch of the formyl group, which typically appears as a pair of weak to medium bands (a Fermi doublet) between 2880 and 2720 cm^{-1} .^[3]
- **Aromatic C-H and C=C Stretches:** The pyridine ring will exhibit C-H stretching vibrations just above 3000 cm^{-1} and C=C/C=N ring stretching vibrations in the 1600-1450 cm^{-1} region.^[4]
- **C-Cl Stretch:** The carbon-chlorine bond stretch will appear in the fingerprint region, typically between 800 and 600 cm^{-1} .

Table 1: Predicted Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~3050	Weak-Medium	C-H Stretch	Aromatic (Pyridine Ring)
~2930	Weak	C-H Stretch	Methyl (CH ₃)
~2830, ~2730	Weak-Medium	C-H Stretch (Fermi Doublet)	Aldehyde (CHO)
~1705	Strong, Sharp	C=O Stretch	Aldehyde Carbonyl
~1580, ~1470	Medium-Strong	C=C and C=N Stretches	Aromatic (Pyridine Ring)
~1380	Medium	C-H Bend	Methyl (CH ₃)

| ~780 | Medium-Strong | C-Cl Stretch | Aryl Halide |

Predicted ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in the molecule. The predicted spectrum for **5-Chloro-6-methylpicolinaldehyde** in a standard deuterated solvent like CDCl₃ would show four distinct signals.

Causality Behind Predictions:

- Aldehyde Proton (H-α): This proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the anisotropic effect of the C=O bond. It is expected to appear far downfield as a singlet, typically between 9.8 and 10.2 ppm.
- Aromatic Protons (H-3, H-4): The two protons on the pyridine ring are in different electronic environments. H-4 is ortho to the electron-withdrawing chloro group, while H-3 is meta. Both are influenced by the aldehyde and methyl groups. They are expected to appear as doublets due to coupling with each other (ortho-coupling, J ≈ 8-9 Hz). H-3 will likely be slightly further downfield than H-4 due to its proximity to the deshielding aldehyde group.

- Methyl Protons (H-β): The three protons of the methyl group are equivalent and will appear as a sharp singlet. Their position is influenced by the adjacent nitrogen and the aromatic ring, typically expected in the 2.5-2.8 ppm range.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Proton Label	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-α (CHO)	10.1	Singlet (s)	-	1H
H-3	7.95	Doublet (d)	~8.5	1H
H-4	7.60	Doublet (d)	~8.5	1H

| H-β (CH₃) | 2.65 | Singlet (s) | - | 3H |

Figure 2: Proton assignments for ¹H NMR of **5-Chloro-6-methylpicolinaldehyde**.

Predicted ¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) identifies the different carbon environments in the molecule. For **5-Chloro-6-methylpicolinaldehyde**, seven distinct carbon signals are expected.

Causality Behind Predictions:

- Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon and will appear furthest downfield, typically in the 190-195 ppm range.[5]
- Aromatic Carbons: The five carbons of the pyridine ring will have distinct chemical shifts. Carbons bonded to electronegative atoms (N, Cl) or electron-withdrawing groups (CHO) will be shifted downfield. C2 (bonded to CHO and N) and C6 (bonded to CH₃ and N) will be significantly downfield. C5, bonded to chlorine, will also be downfield. The general range for pyridine carbons is 120-160 ppm.[6]
- Methyl Carbon: The methyl carbon is an sp³-hybridized carbon and will appear furthest upfield, typically in the 15-25 ppm range.

Table 3: Predicted ^{13}C NMR Spectral Data (125 MHz, CDCl_3)

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Justification
C=O	192.5	Aldehyde carbonyl
C6	162.0	Aromatic C attached to N and CH_3
C2	153.5	Aromatic C attached to N and CHO
C5	141.0	Aromatic C attached to Cl
C3	138.0	Aromatic C
C4	125.0	Aromatic C

| CH_3 | 20.5 | Methyl carbon |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Causality Behind Predictions:

- **Molecular Ion Peak (M^+):** The molecular weight of $\text{C}_7\text{H}_6\text{ClNO}$ is 155.58 g/mol. [1] Mass spectrometry will show a molecular ion peak. Due to the natural isotopic abundance of chlorine ($^{35}\text{Cl} \approx 75.8\%$, $^{37}\text{Cl} \approx 24.2\%$), a characteristic isotopic pattern will be observed for any chlorine-containing fragment. The molecular ion will appear as two peaks: M^+ at m/z 155 (for the ^{35}Cl isotope) and $\text{M}+2$ at m/z 157 (for the ^{37}Cl isotope), with a relative intensity ratio of approximately 3:1.
- **Key Fragmentation:** Common fragmentation pathways for this molecule would include:
 - Loss of the aldehyde proton: $[\text{M}-\text{H}]^+$ at m/z 154/156.
 - Loss of the formyl radical: $[\text{M}-\text{CHO}]^+$ at m/z 126/128.

- Loss of a chlorine radical: $[M-Cl]^+$ at m/z 120.

Table 4: Predicted Key Mass Spectrometry Peaks (EI)

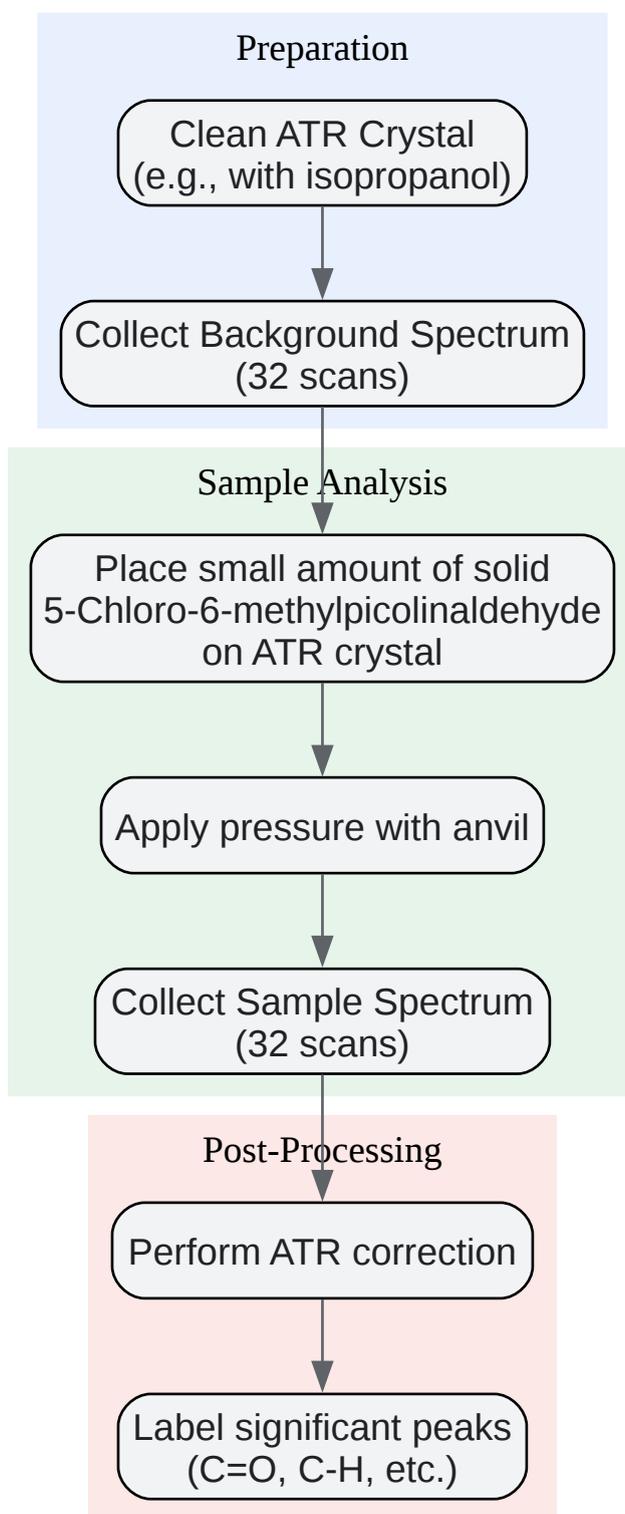
Predicted m/z	Ion	Notes
157	$[M+2]^+$	Molecular ion with ^{37}Cl isotope
155	$[M]^+$	Molecular ion with ^{35}Cl isotope (Base Peak)
128	$[M-CHO]^+$	Fragment with ^{37}Cl after loss of formyl radical
126	$[M-CHO]^+$	Fragment with ^{35}Cl after loss of formyl radical

| 120 | $[M-Cl]^+$ | Fragment after loss of chlorine |

Experimental Protocols

To ensure the generation of reliable and reproducible data, the following self-validating protocols are recommended.

Protocol 1: Acquiring the IR Spectrum



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Figure 3: Workflow for acquiring a self-validating ATR-IR spectrum.

- **System Preparation:** Ensure the ATR-FTIR spectrometer is calibrated. Clean the diamond ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
- **Background Collection (Self-Validation):** Collect a background spectrum (32 scans) of the empty, clean crystal. This scan is subtracted from the sample scan to remove environmental interferences (e.g., CO₂, H₂O). A flat baseline in the background confirms a clean system.
- **Sample Analysis:** Place a small, representative amount of the solid sample directly onto the ATR crystal. Apply consistent pressure using the instrument's anvil to ensure good contact.
- **Data Acquisition:** Collect the sample spectrum using the same number of scans as the background.
- **Data Processing:** Process the resulting spectrum with an ATR correction algorithm if necessary. Identify and label the peaks corresponding to the key functional groups listed in Table 1.

Protocol 2: Acquiring NMR Spectra (¹H and ¹³C)

- **Sample Preparation:** Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) in a clean NMR tube. TMS serves as the internal reference standard ($\delta = 0.00$ ppm), a critical step for data validation.
- **Spectrometer Setup:** Insert the sample into a calibrated NMR spectrometer (≥ 400 MHz recommended). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- **¹H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Ensure the spectral width covers the expected range (~ -1 to 11 ppm). Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
- **¹³C NMR Acquisition:** Acquire the proton-decoupled ¹³C spectrum. A wider spectral width (~0 to 200 ppm) is required. A greater number of scans will be necessary due to the lower natural abundance of ¹³C.

- Data Processing: Fourier transform the raw data. Phase the spectra and perform baseline correction. Calibrate the spectra by setting the TMS peak to 0.00 ppm. Integrate the ^1H signals and pick all peaks for both spectra.

Conclusion

This guide establishes a detailed, predicted spectral profile for **5-Chloro-6-methylpicolinaldehyde** based on fundamental spectroscopic principles and comparative data. The provided tables of expected IR absorptions, ^1H and ^{13}C NMR chemical shifts, and mass spectrometry fragments serve as an authoritative reference for scientists working with this compound. By following the outlined self-validating experimental protocols, researchers can confidently verify the identity and purity of their material, ensuring the integrity of their subsequent research and development efforts.

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